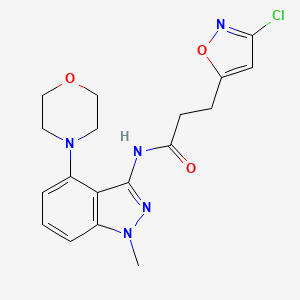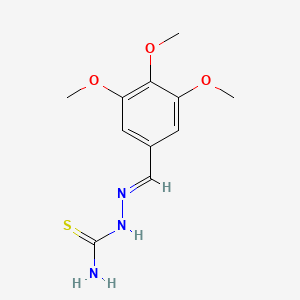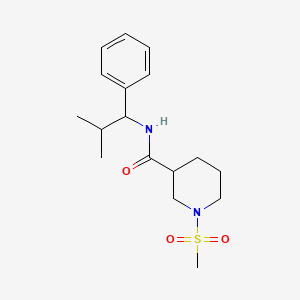
3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of specific isocyanato compounds with amines, followed by cyclization. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2017).
Molecular Structure Analysis
The crystal structure of synthesized compounds often reveals significant insights into their molecular geometry. For instance, a related compound's crystal structure was determined to belong to the monoclinic system, providing valuable information about the compound's molecular framework and potential interaction sites for biological activity (Lu et al., 2017).
Chemical Reactions and Properties
Compounds with similar structures exhibit distinct chemical reactions due to their functional groups. For example, compounds synthesized for antinociceptive activity involve specific substitutions on the benzoxazolon-3-yl propanamide backbone, showcasing how modifications can influence chemical behavior and biological activity (Önkol et al., 2004).
Physical Properties Analysis
The solubility, melting point, and crystal structure are crucial physical properties that influence a compound's application. The high solubility in water of some compounds, for example, makes them suitable for various administration routes in clinical settings (Harrison et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific agents, stability under various conditions, and the potential for specific chemical transformations, are essential for understanding the compound's utility in scientific research. Studies on related compounds have explored their reactivity and provided a basis for predicting the behavior of 3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide in chemical reactions (Bacchi et al., 2002).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which incorporate fragments of well-known antiepileptic drugs, showed broad spectra of activity across preclinical seizure models. These findings suggest potential anticonvulsant applications for similar compounds (Kamiński et al., 2015).
Antitumour Activity
Several studies have synthesized and evaluated the biological activity of various indazole and morpholino derivatives, highlighting their effectiveness in inhibiting cancer cell proliferation. For instance, compounds with a morpholino group attached to an indazole core were found to exhibit significant inhibitory effects on the proliferation of cancer cell lines, indicating their potential as antitumor agents (Lu et al., 2017; Ji et al., 2018).
Antimicrobial Activities
Research into novel 1,2,4-triazole derivatives, including those with morpholine or piperazine components, has shown good to moderate antimicrobial activities against a variety of test microorganisms. These findings point to the potential use of morpholine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Pharmacological Studies
Pharmacological studies of compounds with selective serotonin re-uptake inhibition and 5-HT2A receptor antagonistic activity, such as YM992, demonstrate their potential as novel antidepressants with high efficacy in clinical use. These studies suggest applications in treating depressive disorders by modulating serotonin pathways (Takeuchi et al., 1997).
Propiedades
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-(1-methyl-4-morpholin-4-ylindazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-23-13-3-2-4-14(24-7-9-26-10-8-24)17(13)18(21-23)20-16(25)6-5-12-11-15(19)22-27-12/h2-4,11H,5-10H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYPYDYDUCOORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)CCC4=CC(=NO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloroisoxazol-5-yl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)
![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)
![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)
![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)
![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)


![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)
![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)
![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)